
Gallium--oxomolybdenum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium–oxomolybdenum (1/1) is a compound that combines the elements gallium and molybdenum in a specific stoichiometric ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gallium–oxomolybdenum (1/1) can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common approach involves reacting gallium oxide with molybdenum oxide at high temperatures. The reaction typically takes place in a controlled atmosphere to prevent oxidation or reduction of the reactants. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of gallium–oxomolybdenum (1/1) may involve large-scale solid-state reactions or chemical vapor deposition techniques. These methods allow for the production of high-purity compounds with consistent properties. The choice of method depends on the desired application and the required purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Gallium–oxomolybdenum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific chemical environment and the presence of other reagents.
Common Reagents and Conditions
Oxidation Reactions: Gallium–oxomolybdenum (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reduction of gallium–oxomolybdenum (1/1) can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are often carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution Reactions: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. These reactions can be facilitated by using appropriate catalysts and reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds or elemental forms of the constituent elements.
Applications De Recherche Scientifique
Gallium–oxomolybdenum (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: In chemistry, gallium–oxomolybdenum (1/1) is used as a catalyst in various organic and inorganic reactions. Its ability to facilitate redox reactions makes it valuable in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interfere with cellular processes makes it a candidate for drug development.
Medicine: Gallium–oxomolybdenum (1/1) is explored for its potential use in medical imaging and as a therapeutic agent. Its unique chemical properties allow it to target specific biological pathways.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices
Mécanisme D'action
The mechanism by which gallium–oxomolybdenum (1/1) exerts its effects is complex and involves multiple pathways. In biological systems, it can mimic the behavior of essential metals like iron, disrupting cellular processes that depend on metal ions. This disruption can lead to the inhibition of bacterial growth or the induction of cell death in cancer cells. The compound’s ability to participate in redox reactions also plays a crucial role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Gallium–oxomolybdenum (1/1) can be compared with other similar compounds, such as gallium oxide and molybdenum oxide. While these compounds share some properties, gallium–oxomolybdenum (1/1) exhibits unique characteristics due to the combination of gallium and molybdenum. For example, it may have different catalytic properties or biological activities compared to its individual components.
List of Similar Compounds
- Gallium oxide
- Molybdenum oxide
- Gallium sulfide
- Molybdenum sulfide
Propriétés
Numéro CAS |
61393-70-2 |
|---|---|
Formule moléculaire |
GaMoO |
Poids moléculaire |
181.67 g/mol |
InChI |
InChI=1S/Ga.Mo.O |
Clé InChI |
XFFMNEQIVFERIU-UHFFFAOYSA-N |
SMILES canonique |
O=[Mo].[Ga] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
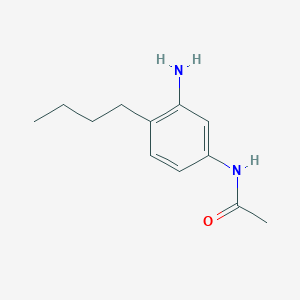
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
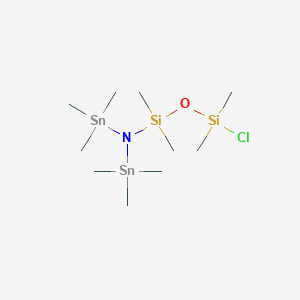
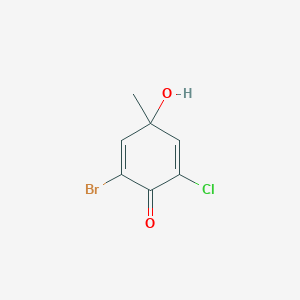

![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)
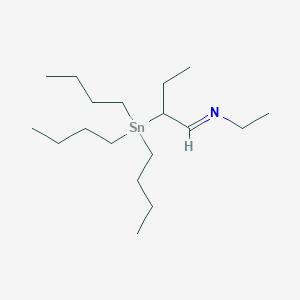

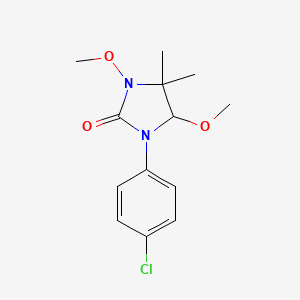

![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)
![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)
